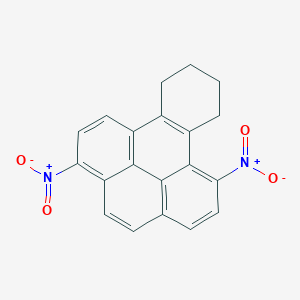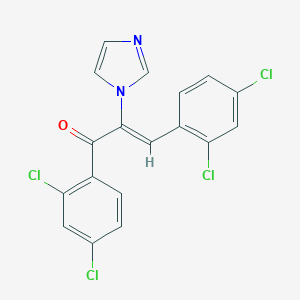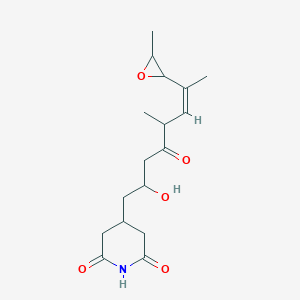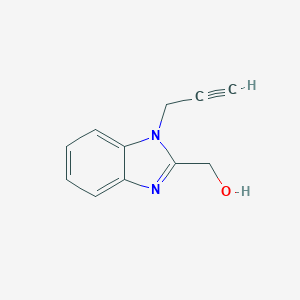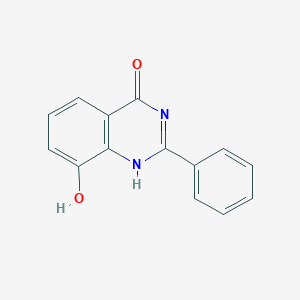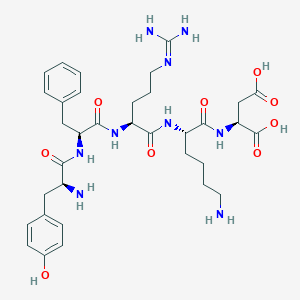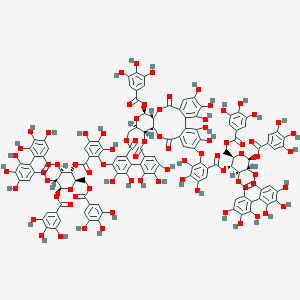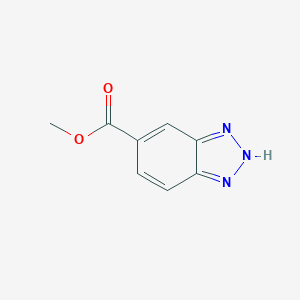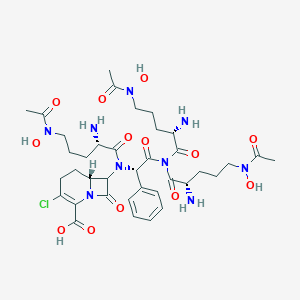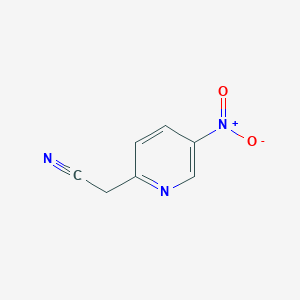![molecular formula C11H10N2OS B056208 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-38-7](/img/structure/B56208.png)
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components.
Biochemische Und Physiologische Effekte
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one for lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations for lab experiments is the lack of a full understanding of its mechanism of action. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One direction is to further explore its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Conclusion
In conclusion, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential as a neuroprotective agent and for the treatment of Alzheimer's disease, as well as its potential as an antifungal and antibacterial agent. Additionally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Synthesemethoden
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then treated with sulfur and sodium hydroxide to obtain 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
124954-38-7 |
|---|---|
Produktname |
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one |
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
2-methyl-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-9-5-8-7(4-10(9)15-6)2-3-11(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
IRAUESXYXUJUBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
Kanonische SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
Synonyme |
Thiazolo[5,4-g]quinolin-6(5H)-one, 7,8-dihydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



